molecular formula C7H3BrCl2O B13432352 5-Bromo-2,4-dichlorobenzaldehyde

5-Bromo-2,4-dichlorobenzaldehyde

Cat. No.: B13432352
M. Wt: 253.90 g/mol
InChI Key: GVXNZEOOJQBXKS-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichlorobenzaldehyde is an aromatic compound with the molecular formula C7H3BrCl2O. It is characterized by the presence of bromine and chlorine atoms attached to a benzaldehyde core. This compound is often used in organic synthesis and various chemical reactions due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the aromatic ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-dichlorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,4-dichlorobenzaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-dichlorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dimethoxybenzaldehyde: Similar structure but with methoxy groups instead of chlorine atoms.

    2,4-Dichlorobenzaldehyde: Lacks the bromine atom but has similar reactivity.

    5-Bromo-2-chlorobenzaldehyde: Contains only one chlorine atom and one bromine atom.

Uniqueness

5-Bromo-2,4-dichlorobenzaldehyde is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties. This combination allows for versatile applications in various chemical reactions and research fields .

Properties

Molecular Formula

C7H3BrCl2O

Molecular Weight

253.90 g/mol

IUPAC Name

5-bromo-2,4-dichlorobenzaldehyde

InChI

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H

InChI Key

GVXNZEOOJQBXKS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Cl)C=O

Origin of Product

United States

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